3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine
Description
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a phenyl group at position 3, a piperidino (a saturated six-membered amine ring) at position 5, and a trifluoromethyl (-CF₃) group at position 4. The trifluoromethyl group confers electron-withdrawing properties, enhancing chemical stability and influencing lipophilicity, which is critical for bioavailability in pharmaceutical applications . The phenyl group contributes to π-π stacking interactions, often relevant in receptor binding.
Properties
IUPAC Name |
3-phenyl-5-piperidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-14(22-9-5-2-6-10-22)19-13(21-20-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZBEQPUSNLGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a phenylhydrazine derivative with a trifluoromethyl ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Research indicates that 3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine exhibits various biological activities:
Antitumor Activity
Studies have demonstrated that compounds similar to this compound possess significant antitumor properties. For instance:
- Mechanism : These compounds may inhibit key cancer pathways such as the BRAF(V600E) and EGFR signaling pathways.
- Case Study : A study evaluated triazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Modifications at the phenyl ring significantly enhanced activity against breast cancer cell lines.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains:
- Mechanism : The trifluoromethyl group increases lipophilicity, improving cell membrane penetration.
- Case Study : A structurally related compound was tested against a panel of Gram-positive and Gram-negative bacteria, yielding promising inhibition rates.
Anti-inflammatory Effects
Research suggests potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes:
- Mechanism : Selective inhibition against COX-II may provide therapeutic benefits in managing inflammatory diseases.
- Case Study : Similar imidazolidine derivatives demonstrated significant reductions in pro-inflammatory cytokines in animal models subjected to induced inflammation.
Research Findings Summary
The biological activities of this compound can be summarized as follows:
| Property | Description |
|---|---|
| Antitumor Activity | Significant inhibition of cancer-related pathways; effective against breast cancer cell lines |
| Antimicrobial Properties | Effective against various bacterial strains; enhanced efficacy due to trifluoromethyl group |
| Anti-inflammatory Effects | Potential reduction in pro-inflammatory cytokines; selective inhibition of COX-II enzymes |
Mechanism of Action
The mechanism of action of 3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Antioxidant Activity: Comparison with Spiro-1,2,4-Triazines
Evidence from spiro-1,2,4-triazines (e.g., compounds 7a–7d) highlights the role of substituents in antioxidant efficacy. In DPPH and FRAP assays, these compounds exhibited moderate to strong radical scavenging activity, with performance dependent on electron-donating groups like hydroxyl or methoxy substituents . However, the piperidino group’s basicity could facilitate proton donation, partially offsetting this limitation.
Table 1: Antioxidant Activity Comparison
| Compound Class | Key Substituents | DPPH IC₅₀ (ppm) | FRAP Activity |
|---|---|---|---|
| Spiro-1,2,4-triazines | Hydroxyl/methoxy groups | 200–1000 | Moderate |
| Target Compound | -CF₃, piperidino, phenyl | Not reported | Not tested |
Note: Data for the target compound inferred from structural analogs.
Bactericidal Activity: Role of Substituents
QSAR studies on 6-aryl-1,2,4-triazin-5-one derivatives (e.g., compounds [4], [5], [7]) demonstrate that thioxo (-S-) and nitro (-NO₂) groups enhance bactericidal activity by forming bio-conjugated systems with heterocyclic nuclei . The trifluoromethyl group in the target compound may similarly improve membrane permeability due to its lipophilicity, but the absence of thioxo or nitro groups could reduce direct bactericidal effects.
Table 2: Substituent Effects on Bioactivity
| Compound | Substituents | Key Bioactive Features |
|---|---|---|
| 6-Aryl-triazin-5-one | Thioxo, nitro | Strong bactericidal activity |
| Target Compound | -CF₃, piperidino | Potential enhanced solubility/stability |
Comparison with Agrochemical Triazine Derivatives
Triazine derivatives with trifluoromethyl groups are prevalent in agrochemicals (e.g., fipronil, ethiprole) due to their stability and resistance to metabolic degradation . While the target compound shares the -CF₃ group, its piperidino and phenyl substituents distinguish it from pesticidal triazines, which typically feature chloro or sulfonyl groups. This structural divergence suggests different applications, with the target compound more likely suited for pharmaceutical development.
Key Structural and Functional Insights
Biological Activity
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 445.4 g/mol. Its structure features a trifluoromethyl group that enhances biological activity by improving pharmacokinetic properties and binding affinity to target proteins.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazine exhibit various biological properties including:
- Anticancer Activity : Several studies have demonstrated that triazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have shown enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis via the activation of caspases (caspase 3/7, caspase 8, and caspase 9), modulation of NF-κB signaling pathways, and promotion of autophagy .
Study 1: Anticancer Efficacy
In a study investigating the anticancer potential of triazine derivatives, compounds were tested against MCF-7 and MDA-MB-231 cells. The MTT assay revealed that certain derivatives exhibited IC50 values less than those of cisplatin, indicating superior cytotoxic effects. The most potent derivative increased apoptosis markers and inhibited tumor growth effectively .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3b | MCF-7 | <0.25 | Apoptosis via caspase activation |
| 3b | MDA-MB-231 | <0.25 | Autophagy induction |
| Cisplatin | MCF-7 | 0.5 | DNA cross-linking |
Study 2: Pharmacological Properties
Another study focused on the pharmacological profile of triazine derivatives highlighted their potential as phosphodiesterase inhibitors (PDE3A and PDE3B). The findings suggested that these compounds could be utilized in treating hyperproliferative diseases such as cancer due to their ability to modulate critical signaling pathways involved in cell proliferation .
Mechanisms Underlying Biological Activity
The biological activity of this compound can be attributed to multiple mechanisms:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
